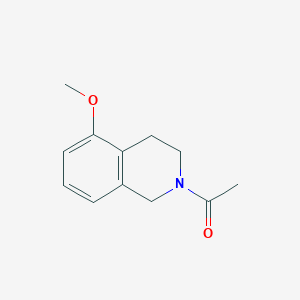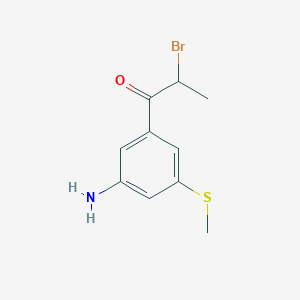
1-(3-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a methylthio group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound, followed by the introduction of the amino and methylthio groups. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopropanone moiety to a corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines or thiol-substituted products.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The bromopropanone moiety may also participate in covalent bonding with target proteins, leading to modulation of their activity.
Comparación Con Compuestos Similares
1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Amino-5-(methylthio)phenyl)-2-iodopropan-1-one: Contains an iodine atom instead of bromine.
1-(3-Amino-5-(methylthio)phenyl)-2-fluoropropan-1-one: Features a fluorine atom in place of bromine.
Uniqueness: 1-(3-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for specific substitution reactions that may not be as readily achievable with other halogens.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H12BrNOS |
|---|---|
Peso molecular |
274.18 g/mol |
Nombre IUPAC |
1-(3-amino-5-methylsulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-6(11)10(13)7-3-8(12)5-9(4-7)14-2/h3-6H,12H2,1-2H3 |
Clave InChI |
WGMTZDHMOYQCHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=CC(=C1)SC)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


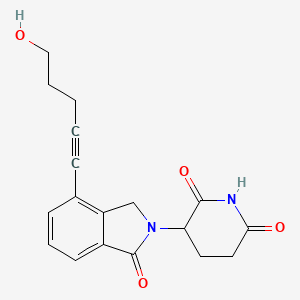

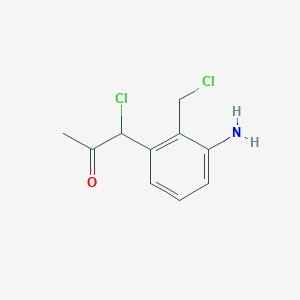
![7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14057715.png)
![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)

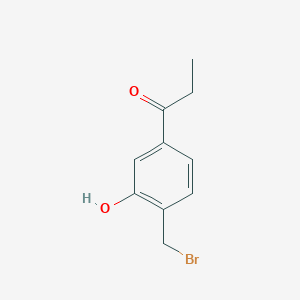
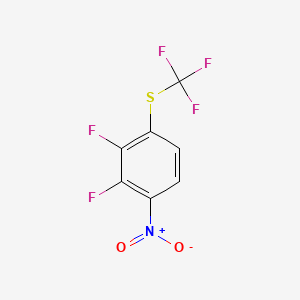

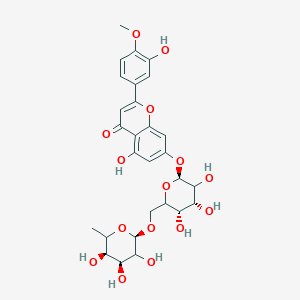
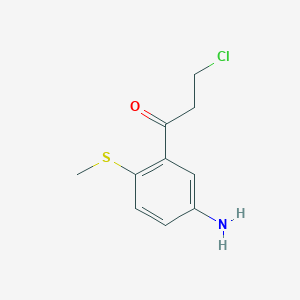
![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)

